3,5,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiazole ring, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the phenyl group. The final step involves the formation of the carboxamide linkage.
Benzofuran Core Synthesis: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Thiazole Ring Formation: The thiazole ring is introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Final Assembly: The final compound is assembled by coupling the benzofuran core with the thiazole derivative using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3,5,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune responses, making it a candidate for anticancer and anti-inflammatory research.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3,5,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H22N2O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N2O2S/c1-14-11-19-16(3)21(27-20(19)12-15(14)2)22(26)24-10-9-18-13-28-23(25-18)17-7-5-4-6-8-17/h4-8,11-13H,9-10H2,1-3H3,(H,24,26) |
InChI Key |
WLIVPSGKCSSDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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